molecular formula C9H8ClN B1354367 7-chloro-2-methyl-1H-indole CAS No. 623177-14-0

7-chloro-2-methyl-1H-indole

Cat. No. B1354367
CAS RN: 623177-14-0
M. Wt: 165.62 g/mol
InChI Key: YIJQQOHTYWFLQH-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1H-indole is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Synthesis Analysis

Indole derivatives have been synthesized from 2,3-dihydroindole . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . In 2016, Sweidan et al. provided a simple and common method to synthesize the new indole 2-carboxamide derivatives .


Molecular Structure Analysis

Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The molecular weight of 7-chloro-2-methyl-1H-indole is 165.62 g/mol . The exact mass is 165.0345270 g/mol . The topological polar surface area is 4.9 Ų .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 7-chloro-2-methyl-1H-indole, have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties. This makes 7-chloro-2-methyl-1H-indole a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Therefore, 7-chloro-2-methyl-1H-indole could be explored for its potential anticancer properties.

Anti-HIV Activity

Indole derivatives have shown potential in anti-HIV activity. This suggests that 7-chloro-2-methyl-1H-indole could be used in the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties. This makes 7-chloro-2-methyl-1H-indole a potential candidate for the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have shown potential in antimicrobial activity. This suggests that 7-chloro-2-methyl-1H-indole could be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives are known to possess antitubercular properties. This makes 7-chloro-2-methyl-1H-indole a potential candidate for the development of new antitubercular drugs .

Antidiabetic Activity

Indole derivatives have shown potential in antidiabetic activity. This suggests that 7-chloro-2-methyl-1H-indole could be used in the development of new antidiabetic drugs .

Mechanism of Action

Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Indole derivatives have diverse pharmacological activities and have rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQQOHTYWFLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473453
Record name 7-chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-methyl-1H-indole

CAS RN

623177-14-0
Record name 7-chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 42.1 g of 2-chloronitrobenzene are placed in 850 ml of THF. The mixture is cooled to −40° C. and then 1.6 1 of isopropenylmagnesium bromide at 0.5 M in THF are added dropwise. After 1 hour at −40° C. with stirring the mixture is hydrolyzed with 400 ml of saturated NH4Cl solution. The aqueous phase is extracted twice with ether. The organic phase is dried and then evaporated and the residue is chromatographed on silica, eluting with toluene. This gives 20.3 g of the expected compound.
Quantity
42.1 g
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reactant
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0 (± 1) mol
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400 mL
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850 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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